molecular formula C12H15ClO2 B14041819 1-Chloro-1-(4-ethyl-2-(hydroxymethyl)phenyl)propan-2-one

1-Chloro-1-(4-ethyl-2-(hydroxymethyl)phenyl)propan-2-one

Cat. No.: B14041819
M. Wt: 226.70 g/mol
InChI Key: XPKPGTRVWUIIPZ-UHFFFAOYSA-N
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Description

1-Chloro-1-(4-ethyl-2-(hydroxymethyl)phenyl)propan-2-one is an organic compound with the molecular formula C12H15ClO2 It is a chlorinated derivative of a phenylpropanone, characterized by the presence of a chloro group, an ethyl group, and a hydroxymethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(4-ethyl-2-(hydroxymethyl)phenyl)propan-2-one can be achieved through several methods. One common approach involves the chlorination of a precursor compound, such as 1-(4-ethyl-2-(hydroxymethyl)phenyl)propan-2-one, using a chlorinating agent like thionyl chloride or phosphorus pentachloride. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(4-ethyl-2-(hydroxymethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of amines or thiols derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-Chloro-1-(4-ethyl-2-(hydroxymethyl)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-ethyl-2-(hydroxymethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the hydroxymethyl and carbonyl groups can undergo oxidation and reduction reactions, respectively. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-1-(4-methylphenyl)propan-2-one: Lacks the hydroxymethyl group, resulting in different reactivity and applications.

    1-Chloro-1-(4-ethylphenyl)propan-2-one: Similar structure but without the hydroxymethyl group, affecting its chemical properties.

    1-Chloro-1-(4-ethyl-2-methylphenyl)propan-2-one:

Uniqueness

1-Chloro-1-(4-ethyl-2-(hydroxymethyl)phenyl)propan-2-one is unique due to the presence of both a hydroxymethyl group and a chloro group on the phenyl ring.

Properties

Molecular Formula

C12H15ClO2

Molecular Weight

226.70 g/mol

IUPAC Name

1-chloro-1-[4-ethyl-2-(hydroxymethyl)phenyl]propan-2-one

InChI

InChI=1S/C12H15ClO2/c1-3-9-4-5-11(10(6-9)7-14)12(13)8(2)15/h4-6,12,14H,3,7H2,1-2H3

InChI Key

XPKPGTRVWUIIPZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)C(C(=O)C)Cl)CO

Origin of Product

United States

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